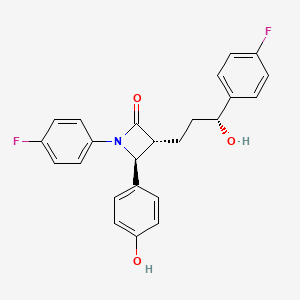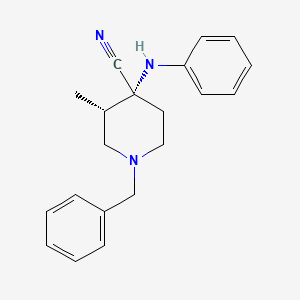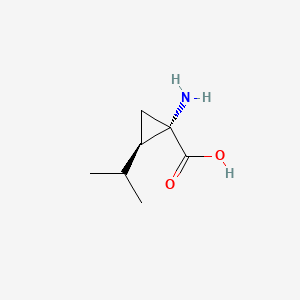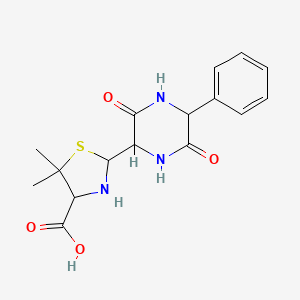
(3'R)-Ezetimibe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’R)-Ezetimibe: is a pharmaceutical compound primarily used to lower cholesterol levels in the blood. It works by inhibiting the absorption of cholesterol in the small intestine, making it a valuable medication for managing hypercholesterolemia and reducing the risk of cardiovascular diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3’R)-Ezetimibe involves several steps, starting from commercially available starting materials. The key steps include the formation of the azetidinone ring, which is a crucial structural component of the compound. The synthesis typically involves:
Formation of the Azetidinone Ring: This step often involves a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Side Chains: The side chains are introduced through various substitution reactions, often using reagents like alkyl halides or aryl halides.
Purification and Crystallization: The final product is purified through recrystallization or chromatography to obtain (3’R)-Ezetimibe in its pure form.
Industrial Production Methods: Industrial production of (3’R)-Ezetimibe follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
化学反応の分析
Types of Reactions:
Oxidation: (3’R)-Ezetimibe can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinone derivatives.
科学的研究の応用
Chemistry: (3’R)-Ezetimibe is used as a model compound in studying azetidinone chemistry and its reactivity. It serves as a reference for developing new synthetic methodologies for azetidinone derivatives.
Biology: In biological research, (3’R)-Ezetimibe is used to study cholesterol metabolism and its regulation. It helps in understanding the mechanisms of cholesterol absorption and the role of various transporters in this process.
Medicine: Medically, (3’R)-Ezetimibe is used to treat hypercholesterolemia and reduce the risk of cardiovascular diseases. It is often prescribed in combination with statins to enhance cholesterol-lowering effects.
Industry: In the pharmaceutical industry, (3’R)-Ezetimibe is a key ingredient in the formulation of cholesterol-lowering medications. Its production and quality control are critical for ensuring the efficacy and safety of these medications.
作用機序
(3’R)-Ezetimibe works by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the absorption of cholesterol in the small intestine. By blocking this protein, (3’R)-Ezetimibe reduces the amount of cholesterol absorbed from the diet, leading to lower blood cholesterol levels. This mechanism involves the binding of (3’R)-Ezetimibe to the NPC1L1 protein, preventing its interaction with cholesterol molecules.
類似化合物との比較
Simvastatin: A statin that inhibits HMG-CoA reductase, reducing cholesterol synthesis in the liver.
Atorvastatin: Another statin with a similar mechanism to simvastatin but with a longer half-life.
Rosuvastatin: A statin known for its high potency in lowering cholesterol levels.
Uniqueness of (3’R)-Ezetimibe: Unlike statins, (3’R)-Ezetimibe specifically targets cholesterol absorption in the intestine rather than cholesterol synthesis in the liver. This unique mechanism makes it a valuable addition to cholesterol-lowering therapy, especially when used in combination with statins to achieve a synergistic effect.
特性
CAS番号 |
163380-16-3 |
|---|---|
分子式 |
C24H21F2NO3 |
分子量 |
409.4 g/mol |
IUPAC名 |
(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1 |
InChIキー |
OLNTVTPDXPETLC-XMCWYHTOSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O |
正規SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
同義語 |
(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)


![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)

